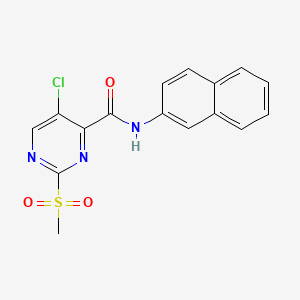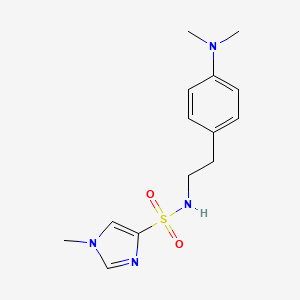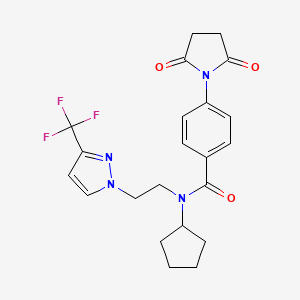![molecular formula C21H22ClN3O2S B2461403 N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide CAS No. 921876-86-0](/img/structure/B2461403.png)
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a hydroxymethyl group, and an imidazolyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学的研究の応用
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
準備方法
The synthesis of N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the imidazole ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the imidazole derivative.
Addition of the hydroxymethyl group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Attachment of the phenethylthio group: This step may involve thiol-ene reactions or other sulfur-based coupling reactions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
化学反応の分析
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or other functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The phenethylthio group can engage in coupling reactions with other aromatic or aliphatic compounds.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or binding to specific biomolecules.
類似化合物との比較
Similar compounds to N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide include:
N-(4-chlorobenzyl)acetamide: A simpler analog lacking the imidazole and phenethylthio groups.
N-(4-chlorobenzyl)-2-(hydroxymethyl)acetamide: Similar but without the phenethylthio group.
N-(4-chlorobenzyl)-2-(phenethylthio)acetamide: Lacks the hydroxymethyl group.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c22-18-8-6-17(7-9-18)12-23-20(27)14-25-19(15-26)13-24-21(25)28-11-10-16-4-2-1-3-5-16/h1-9,13,26H,10-12,14-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCUXBYSCBVRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2461321.png)
![2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2461324.png)
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2461327.png)
![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-chlorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2461328.png)
![ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2461329.png)
![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)


![3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2461335.png)
![2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2461339.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2461341.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461343.png)
